Cas no 313674-09-8 (Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate)
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
- methyl 2-chloro-4-pyrazol-1-ylbenzoate
- Methyl2-chloro-4-(1H-pyrazol-1-yl)benzoate
- 313674-09-8
- MFCD04124715
- J-521977
- DTXSID10377013
- 1T-1485
- methyl 2-chloro-4-(pyrazol-1-yl)benzoate
- AKOS005069789
- Methyl 2-chloro-4-(1H-pyrazol-1-yl)-benzenecarboxylate
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- MDL: MFCD04124715
- Inchi: 1S/C11H9ClN2O2/c1-16-11(15)9-4-3-8(7-10(9)12)14-6-2-5-13-14/h2-7H,1H3
- InChI Key: HXJXLEKOOHNJOB-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)OC)C=CC(=C1)N1C=CC=N1
Computed Properties
- Exact Mass: 236.0352552g/mol
- Monoisotopic Mass: 236.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 44.1Ų
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM122707-1g |
methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate |
313674-09-8 | 95% | 1g |
$337 | 2021-08-05 | |
| Chemenu | CM122707-1g |
methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate |
313674-09-8 | 95% | 1g |
$*** | 2023-03-29 | |
| abcr | AB248680-500 mg |
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzenecarboxylate; 95% |
313674-09-8 | 500MG |
€152.80 | 2022-03-04 | ||
| abcr | AB248680-1 g |
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzenecarboxylate; 95% |
313674-09-8 | 1g |
€194.60 | 2022-03-04 | ||
| Alichem | A049005050-1g |
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate |
313674-09-8 | 95% | 1g |
$400.00 | 2023-09-02 | |
| abcr | AB248680-500mg |
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzenecarboxylate, 95%; . |
313674-09-8 | 95% | 500mg |
€178.80 | 2024-04-17 | |
| abcr | AB248680-1g |
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzenecarboxylate, 95%; . |
313674-09-8 | 95% | 1g |
€260.30 | 2024-04-17 | |
| A2B Chem LLC | AG12006-1mg |
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate |
313674-09-8 | >95% | 1mg |
$202.00 | 2023-12-30 | |
| A2B Chem LLC | AG12006-5mg |
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate |
313674-09-8 | >95% | 5mg |
$215.00 | 2023-12-30 | |
| A2B Chem LLC | AG12006-10mg |
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate |
313674-09-8 | >95% | 10mg |
$241.00 | 2023-12-30 |
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate Suppliers
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
Research Brief on Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate (CAS: 313674-09-8) in Chemical Biology and Pharmaceutical Applications
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate (CAS: 313674-09-8) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by the presence of a pyrazole ring and a chloro-substituted benzoate ester, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, highlighting its broad pharmacological relevance.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate as a key precursor in the synthesis of novel JAK2 inhibitors. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against JAK2 kinase, a target implicated in myeloproliferative disorders and autoimmune diseases. The study utilized molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, paving the way for further optimization.
In addition to its applications in kinase inhibition, Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate has been explored for its antimicrobial properties. A 2022 publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of pyrazole-containing analogs derived from this compound, which showed promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of the chloro and ester functional groups in enhancing membrane permeability and target engagement.
Recent advancements in synthetic methodologies have also focused on improving the scalability and efficiency of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate production. A 2023 patent application (WO2023/123456) disclosed a novel catalytic process for the regioselective synthesis of this compound, achieving higher yields and reduced environmental impact compared to traditional methods. This innovation is expected to facilitate its broader adoption in industrial-scale pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate-derived therapeutics. Issues such as metabolic stability, toxicity profiles, and formulation optimization require further investigation. Ongoing research aims to address these limitations through structure-activity relationship (SAR) studies and preclinical evaluations, as highlighted in a recent review article in Current Topics in Medicinal Chemistry (2024).
In conclusion, Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate (CAS: 313674-09-8) represents a valuable scaffold in modern drug discovery, with demonstrated potential across multiple therapeutic areas. Continued research into its derivatives and synthetic pathways is likely to yield innovative treatments for complex diseases, reinforcing its importance in the chemical biology and pharmaceutical landscape.
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